3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound belonging to the class of spirohydantoins. These compounds are characterized by a spiro-connected hydantoin ring system, which is known for its diverse pharmacological activities. The presence of a fluorobenzoyl group in the structure enhances its potential biological activities, making it a subject of interest in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirohydantoin Core: The initial step involves the formation of the spirohydantoin core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diester or diketone under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction. This step typically involves the reaction of the spirohydantoin intermediate with a fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and neuroprotective activities.
Biological Research: It is used as a tool compound to study the effects of spirohydantoins on various biological pathways and targets.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of ion channels and neurotransmitter receptors, leading to its anticonvulsant effects. The fluorobenzoyl group enhances its binding affinity to these targets, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
3-Benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione: Lacks the ethyl and fluorobenzoyl groups, resulting in different pharmacological properties.
3-(4-Fluorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione: Similar structure but without the ethyl group, leading to variations in biological activity.
Uniqueness
3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of both the ethyl and fluorobenzoyl groups, which enhance its pharmacological activity and specificity. These structural features contribute to its potential as a therapeutic agent and its distinct profile compared to other spirohydantoins .
Biological Activity
3-Ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound belonging to the class of triazaspiro compounds, which are recognized for their diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neurological effects, supported by relevant research findings and data.
The molecular formula of this compound is C16H18FN3O3 with a molecular weight of approximately 319.336 g/mol. The compound features a unique spirocyclic structure that enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazaspiro compounds showed efficacy against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural characteristics.
Anticancer Properties
The anticancer potential of this compound has been highlighted in several studies. For instance:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways .
- Case Study : In vitro studies on human cancer cell lines have shown that this compound significantly inhibits cell proliferation and induces cell cycle arrest at the G2/M phase.
Neurological Effects
The potential neurological benefits of this compound are also noteworthy. Similar compounds have been reported to exhibit anxiolytic and anticonvulsant effects:
- Anxiolytic Properties : Research suggests that the triazaspiro framework may interact with serotonin receptors, leading to reduced anxiety symptoms in animal models .
- Anticonvulsant Activity : Some derivatives have demonstrated effectiveness in reducing seizure frequency in rodent models of epilepsy.
Comparison of Biological Activities
Compound Name | Antimicrobial Activity | Anticancer Activity | Neurological Effects |
---|---|---|---|
This compound | Moderate | Significant | Anxiolytic and anticonvulsant effects |
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | High | Moderate | Anxiolytic |
Hydantoin derivatives | High | Low | Anticonvulsant |
Properties
IUPAC Name |
3-ethyl-8-(3-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-20-14(22)16(18-15(20)23)6-8-19(9-7-16)13(21)11-4-3-5-12(17)10-11/h3-5,10H,2,6-9H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXALJWHULIBFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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